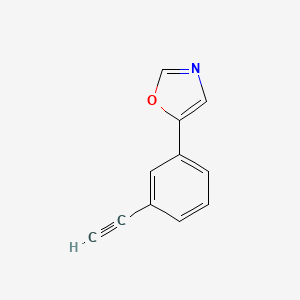
5-(3-Ethynylphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethynylphenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 3-ethynylphenyl group. This compound is part of the broader class of oxazoles, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethynylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethynylbenzaldehyde with an amine and an acid catalyst to form the oxazole ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Ethynylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction typically results in the formation of alcohols or amines .
Applications De Recherche Scientifique
5-(3-Ethynylphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism by which 5-(3-Ethynylphenyl)oxazole exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved can vary depending on the application, but often include inhibition of key enzymes or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3-oxazole: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
5-(3-Bromophenyl)oxazole: Contains a bromine atom instead of an ethynyl group, leading to different substitution reactions.
5-(3-Methylphenyl)oxazole: Features a methyl group, which affects its steric and electronic properties
Uniqueness
5-(3-Ethynylphenyl)oxazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical modifications or interactions .
Propriétés
Formule moléculaire |
C11H7NO |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5-(3-ethynylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H7NO/c1-2-9-4-3-5-10(6-9)11-7-12-8-13-11/h1,3-8H |
Clé InChI |
CUQWQXMOCWAPGF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C2=CN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


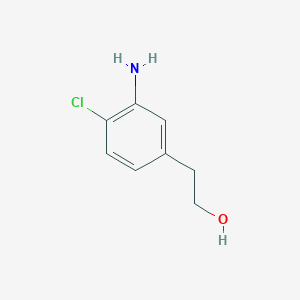
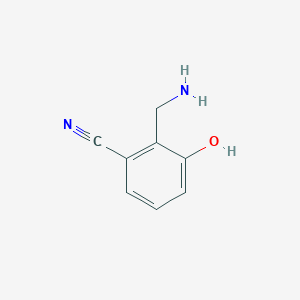

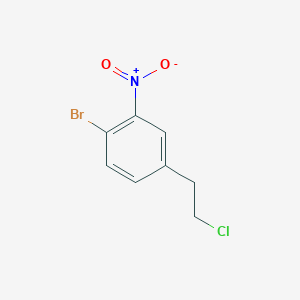
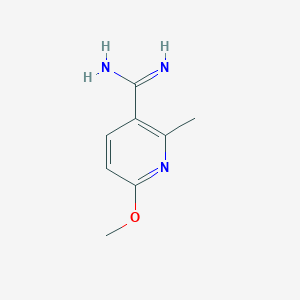
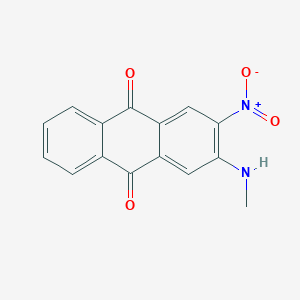
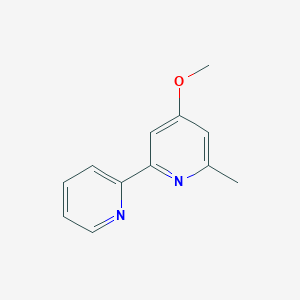
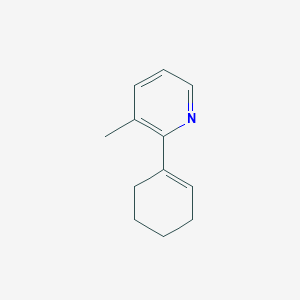
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
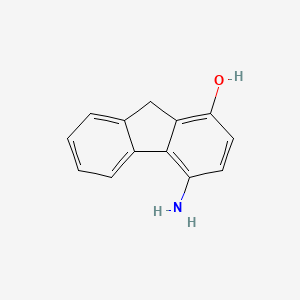

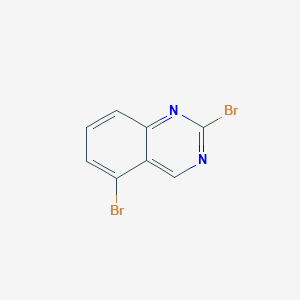
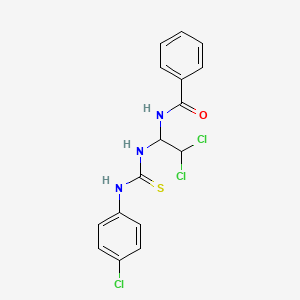
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
